2-[(2-Chlorophenyl)methyl]phenol
Description
Properties
CAS No. |
62706-91-6 |
|---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8,15H,9H2 |
InChI Key |
NZUJXMKYDYKHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ortho-Substituted Chlorophenols
- 2-Chlorophenol (C₆H₅ClO): Molecular Weight: 128.56 g/mol. Structure: A phenol ring with a chlorine atom at the ortho position. Properties: Higher acidity (pKa ~8.5) due to electron-withdrawing Cl substituent; used as a disinfectant and precursor in pesticide synthesis. Key Difference: Lacks the benzyl group, resulting in lower molecular weight and reduced steric hindrance compared to 2-[(2-Chlorophenyl)methyl]phenol .
Benzyl-Substituted Phenols
- 2-(4-Chloro-2-methylphenyl)phenol (CAS: 852112-20-0): Molecular Formula: C₁₃H₁₁ClO. Structure: A phenol ring with a 4-chloro-2-methylphenyl substituent. Comparison: The methyl group in this compound may reduce reactivity compared to the unsubstituted benzyl group in this compound .
Schiff Base Analogs
- 2-{[(2-Chlorophenyl)imino]methyl}phenol (C₁₃H₁₀ClNO): Molecular Weight: 231.67 g/mol. Structure: Features an imine (C=N) linkage instead of a methylene (CH₂) bridge. Properties: Forms intramolecular O–H∙∙∙N hydrogen bonds, stabilizing planar conformations (dihedral angle: 51.42° between aromatic rings). Crystallizes in the orthorhombic space group P2₁2₁2₁. Applications: Studied for coordination chemistry and as a ligand in metal complexes .
Diphenylmethanol Derivatives
- (2-Chlorophenyl)(diphenyl)methanol (C₁₉H₁₅ClO): Molecular Weight: 294.78 g/mol. Structure: A diphenylmethanol core with a 2-chlorophenyl substituent. Properties: The chloro group enhances electrophilicity, enabling functionalization reactions. The bulky diphenyl group increases steric hindrance, influencing catalytic or material science applications. Applications: Used as a synthetic intermediate in organic methodology studies .
Comparative Data Table
Research Findings and Implications
Physicochemical Properties
- Acidity: The electron-withdrawing chlorine and benzyl groups in this compound likely lower the pKa of the phenolic OH compared to unsubstituted phenol (pKa ~10), enhancing solubility in basic aqueous solutions.
- Crystallinity: Structural analogs like 2-{[(2-Chlorophenyl)imino]methyl}phenol exhibit ordered crystal packing due to hydrogen bonding, suggesting similar behavior in the target compound .
Q & A
Q. Example Workflow :
NMR indicates 95% purity (by integration).
HPLC shows 88% due to UV-inactive impurities (e.g., chlorinated byproducts).
LC-MS identifies m/z 234.6 (M+H⁺) and confirms impurities via fragmentation.
Basic: What analytical techniques characterize the stability of this compound under varying pH?
Methodological Answer:
- UV-Vis spectroscopy : Monitor absorbance shifts (λmax ~270 nm) in buffers (pH 2–12) over 24 hours.
- HPLC stability assays : Quantify degradation products (e.g., hydrolyzed derivatives) .
- Mass spectrometry : Identify oxidation products (e.g., quinones via +16 Da shifts) .
Key Finding : The compound is stable at pH 4–7 but degrades above pH 10 via dechlorination .
Advanced: What strategies mitigate steric hindrance during functionalization of this compound?
Methodological Answer:
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield the phenolic -OH during alkylation.
- Microwave-assisted synthesis : Enhances reaction rates for bulky electrophiles (e.g., 2-bromoacetophenone).
- Catalytic systems : Pd(OAc)₂/XPhos enables Suzuki-Miyaura coupling at sterically congested sites .
Case Study : TBDMS protection increased coupling yields from 40% to 72% in aryl boronate reactions .
Basic: How is the logP value experimentally determined, and how does it compare to computational predictions?
Methodological Answer:
- Shake-flask method : Partition between octanol/water; quantify via HPLC .
- Computational tools : Use ChemAxon or ACD/Labs with atom-type descriptors.
- Data Discrepancy : Experimental logP (3.2) often exceeds predicted values (2.8–3.0) due to π-π stacking in octanol .
Advanced: How does the chlorophenyl moiety influence the compound’s spectroscopic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
